molecular formula C18H21FN4O3 B2719961 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1170949-22-0

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2719961
CAS No.: 1170949-22-0
M. Wt: 360.389
InChI Key: GJUHACUPDYSGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxy and fluorophenyl groups, and a piperidine ring attached to a carboxamide group

Preparation Methods

The synthesis of 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and fluorophenyl substituents. The final step involves the formation of the piperidine-4-carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has focused on its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can be compared with other pyrazole derivatives, such as:

    1-(4-methoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group.

    1-(4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

Properties

IUPAC Name

1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-2-26-15-11-23(14-5-3-13(19)4-6-14)21-16(15)18(25)22-9-7-12(8-10-22)17(20)24/h3-6,11-12H,2,7-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHACUPDYSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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